molecular formula C5H10O5 B583495 D-arabinose-5-13C CAS No. 139657-60-6

D-arabinose-5-13C

Cat. No. B583495
CAS RN: 139657-60-6
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-XGKUUUNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-arabinose-5-13C is a labelled form of D-Arabinose . D-Arabinose is an inhibitor of the enzyme glucose dehydrogenase . It is a monosaccharide and a main source of energy in the form of ATP for living organisms .


Physical And Chemical Properties Analysis

D-arabinose-5-13C has a molecular weight of 151.12 g/mol . It is a solid substance that should be stored at 4° C . The exact mass and monoisotopic mass are 151.05617825 g/mol . It has a topological polar surface area of 98 Ų .

Scientific Research Applications

Environmental Studies and Carbon Cycling

Stable isotopes like D-arabinose-13C help trace carbon cycling in ecosystems. Researchers use it to study microbial activity, soil organic matter turnover, and carbon sequestration. By analyzing D-arabinose-13C in environmental samples, they gain insights into nutrient flows and ecosystem dynamics.

12345

Safety and Hazards

When handling D-arabinose-5-13C, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

While specific future directions for D-arabinose-5-13C are not mentioned in the search results, research on arabinose and related sugars continues to be of interest. For example, natural sugar molecules such as xylose and arabinose exhibit sweetness profiles similar to sucrose, which makes them a valuable alternative in low-calorie foods as well as excipients or cocrystallization agents in pharmaceutical formulations .

properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-XGKUUUNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.